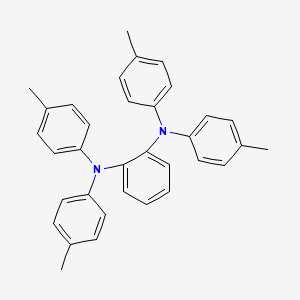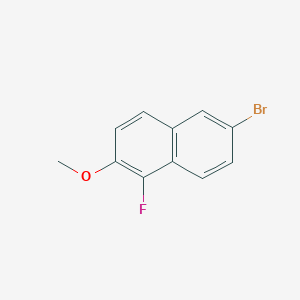![molecular formula C11H18O3 B14255373 2-Oxetanone, 4-[3-(tetrahydro-2H-pyran-2-yl)propyl]- CAS No. 185516-11-4](/img/structure/B14255373.png)
2-Oxetanone, 4-[3-(tetrahydro-2H-pyran-2-yl)propyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxetanone, 4-[3-(tetrahydro-2H-pyran-2-yl)propyl]- is a complex organic compound that features both an oxetanone ring and a tetrahydropyran moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxetanone, 4-[3-(tetrahydro-2H-pyran-2-yl)propyl]- typically involves the reaction of oxetanone derivatives with tetrahydropyran-based intermediates. One common method involves the use of 3,4-dihydropyran and oxetanone under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as dichloromethane at ambient temperature with p-toluenesulfonic acid as a catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and purification methods are crucial in scaling up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Oxetanone, 4-[3-(tetrahydro-2H-pyran-2-yl)propyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the oxetanone ring or the tetrahydropyran moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or other nucleophiles in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
2-Oxetanone, 4-[3-(tetrahydro-2H-pyran-2-yl)propyl]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Oxetanone, 4-[3-(tetrahydro-2H-pyran-2-yl)propyl]- involves its interaction with specific molecular targets and pathways. The oxetanone ring can undergo ring-opening reactions, which may lead to the formation of reactive intermediates. These intermediates can interact with enzymes, receptors, or other biological molecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrahydropyran: A six-membered ring containing five carbon atoms and one oxygen atom.
Oxetanone: A four-membered lactone ring.
Uniqueness
2-Oxetanone, 4-[3-(tetrahydro-2H-pyran-2-yl)propyl]- is unique due to the combination of the oxetanone and tetrahydropyran moieties. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
185516-11-4 |
|---|---|
Formule moléculaire |
C11H18O3 |
Poids moléculaire |
198.26 g/mol |
Nom IUPAC |
4-[3-(oxan-2-yl)propyl]oxetan-2-one |
InChI |
InChI=1S/C11H18O3/c12-11-8-10(14-11)6-3-5-9-4-1-2-7-13-9/h9-10H,1-8H2 |
Clé InChI |
HLDIDJGXGWTFJL-UHFFFAOYSA-N |
SMILES canonique |
C1CCOC(C1)CCCC2CC(=O)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-chlorophenyl)sulfonylamino]-N-[(3-hydroxyphenyl)methylideneamino]benzamide](/img/structure/B14255295.png)

![2-{[2-(Trimethoxysilyl)ethyl]sulfanyl}ethan-1-amine](/img/structure/B14255303.png)




![8-Hexyl-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-8-ium iodide](/img/structure/B14255328.png)
![(1S,5R)-6,6-Diphenyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14255333.png)
![4-Methyl-N-(4-methylphenyl)-N-(4-{2-[(oxiran-2-yl)methoxy]ethyl}phenyl)aniline](/img/structure/B14255336.png)
![N-{2-[(2-Chloro-6-nitrophenyl)sulfanyl]-4-methoxyphenyl}formamide](/img/structure/B14255338.png)



